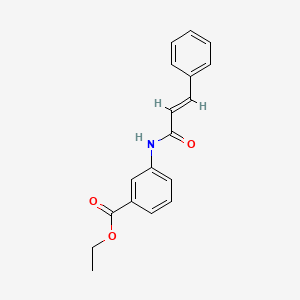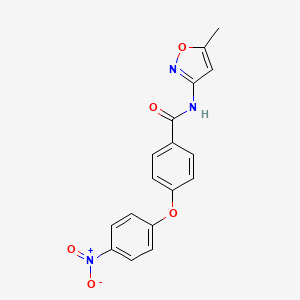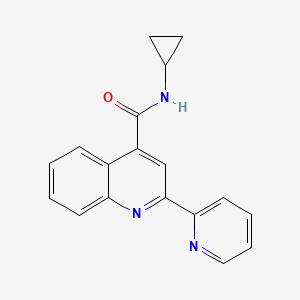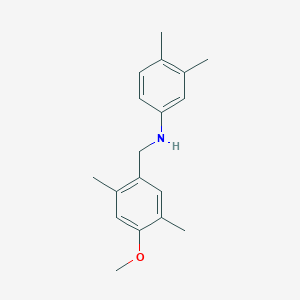![molecular formula C19H18N4O3S B5668526 N-[1-(4-methyl-2-pyridin-4-ylpyrimidin-5-yl)ethyl]-2,3-dihydrothieno[3,4-b][1,4]dioxine-5-carboxamide](/img/structure/B5668526.png)
N-[1-(4-methyl-2-pyridin-4-ylpyrimidin-5-yl)ethyl]-2,3-dihydrothieno[3,4-b][1,4]dioxine-5-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
This section involves the synthesis and evaluation of compounds with structural similarities to the one . These compounds are often explored for their potential biological activities and are synthesized through various chemical reactions, aiming to understand their structure-activity relationships.
Synthesis Analysis
Synthesis of related compounds involves complex chemical reactions aimed at introducing specific functional groups to achieve desired biological activities. For example, the synthesis of ethyl 2-[(3-methyl-2,5-dioxo(3-pyrrolinyl))amino]-4-(trifluoromethyl)pyrimidine-5-carboxylate analogs has been explored to inhibit AP-1 and NF-kappaB mediated transcriptional activation in Jurkat T cells, highlighting the synthetic efforts towards molecules with specific biological targets (Palanki et al., 2002).
Molecular Structure Analysis
The molecular structure of these compounds is crucial in determining their biological activity. X-ray crystallography and NMR techniques are often employed to elucidate the structure, as seen in studies where the molecular docking and NLO properties were examined, providing insights into their interaction with biological targets and potential applications (Jayarajan et al., 2019).
Chemical Reactions and Properties
Chemical reactions involving related compounds often aim to modify their structure to enhance biological activity or to study their mechanism of action. The reactivity of such compounds can lead to the discovery of novel therapeutic agents. For instance, the reactivity of 3-amino-9-methoxymethyl-7-methyl-3,4-dihydropyrido[3′,2′:4,5]thieno[3,2-d]pyrimidin-4-ones has been explored for the synthesis of tricyclic compounds containing various functional groups (Kostenko et al., 2008).
Propiedades
IUPAC Name |
N-[1-(4-methyl-2-pyridin-4-ylpyrimidin-5-yl)ethyl]-2,3-dihydrothieno[3,4-b][1,4]dioxine-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N4O3S/c1-11-14(9-21-18(22-11)13-3-5-20-6-4-13)12(2)23-19(24)17-16-15(10-27-17)25-7-8-26-16/h3-6,9-10,12H,7-8H2,1-2H3,(H,23,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FFNYUAPVHRHQQY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=NC=C1C(C)NC(=O)C2=C3C(=CS2)OCCO3)C4=CC=NC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N4O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N,N-dimethyl-2-oxo-1-(3-pyridinylcarbonyl)-1,2-dihydrobenzo[cd]indole-6-sulfonamide](/img/structure/B5668444.png)
![(3R*,4S*)-4-cyclopropyl-1-{[2-methyl-5-(3-methylisoxazol-5-yl)phenyl]sulfonyl}pyrrolidin-3-amine](/img/structure/B5668451.png)


![ethyl 5-ethyl-2-[(2-methoxybenzoyl)amino]-3-thiophenecarboxylate](/img/structure/B5668466.png)

![N~2~-[(5-cyclopentyl-1,2,4-oxadiazol-3-yl)methyl]-5-fluoro-N~4~,N~4~-dimethylpyrimidine-2,4-diamine](/img/structure/B5668484.png)
![N-benzyl-4-[1-(pyridin-2-ylmethyl)-1H-imidazol-2-yl]piperidine-1-carboxamide](/img/structure/B5668487.png)
![8-[(1-methyl-2-oxoimidazolidin-4-yl)carbonyl]-2-(3-phenylpropyl)-2,8-diazaspiro[4.5]decan-3-one](/img/structure/B5668490.png)
![methyl 5-[(5-formyl-2-methoxyphenoxy)methyl]-2-furoate](/img/structure/B5668502.png)

![1-{2-oxo-2-[2-(1H-pyrazol-1-ylmethyl)-1,4-oxazepan-4-yl]ethyl}quinoxalin-2(1H)-one](/img/structure/B5668509.png)

